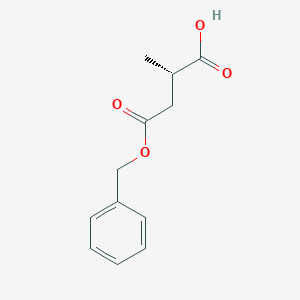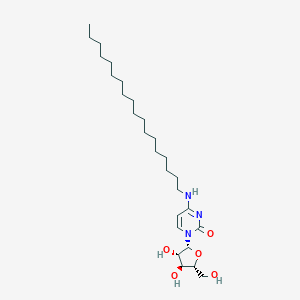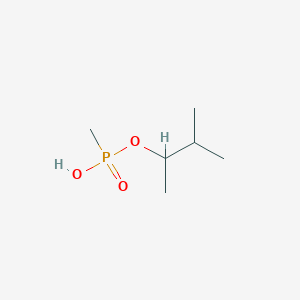
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been widely studied in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous ligand. By blocking the activity of the AMPA receptor, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to impair learning and memory processes, reduce seizure activity, and modulate the activity of dopamine and serotonin systems. In vitro studies have also suggested that 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate the activity of ion channels and affect intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages for use in laboratory experiments, including its potent and selective antagonism of the AMPA receptor, its ability to modulate synaptic plasticity, and its ability to affect learning and memory processes. However, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect other ion channels and signaling pathways.
Direcciones Futuras
There are several future directions for research on 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one may also have potential applications in drug discovery and development, as a tool for studying the role of the AMPA receptor in various physiological and pathological processes, and as a potential target for novel therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one.
Métodos De Síntesis
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Propiedades
Número CAS |
147779-31-5 |
|---|---|
Nombre del producto |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
Fórmula molecular |
C18H17Cl2NO2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)16(22)17(19,20)18(21-15,23-3)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
Clave InChI |
CCNDJXZNEAMFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
Sinónimos |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6,8-dimethyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)


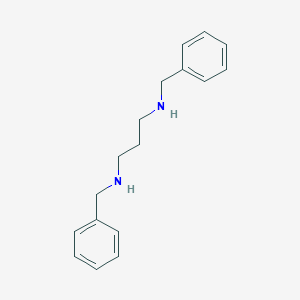

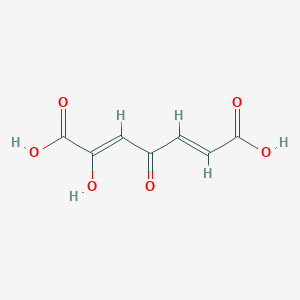




![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
